

# Balofloxacin Dihydrate (CAS: 151060-21-8): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Balofloxacin dihydrate |           |
| Cat. No.:            | B023738                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.[1][2][3][4] Its dihydrate form, identified by CAS number 151060-21-8, is noted for its oral activity and efficacy in treating a variety of bacterial infections, particularly those of the urinary and respiratory tracts.[5][6] This document provides a comprehensive technical overview of **Balofloxacin dihydrate**, consolidating key data on its physicochemical properties, mechanism of action, pharmacokinetics, and clinical profile. It includes detailed experimental workflows and data presented in a structured format to support research and development activities.

### **Physicochemical Properties**

Balofloxacin is a synthetic fluoroquinolone characterized as a white or off-white crystalline powder.[1][7] It is sparingly soluble in water but soluble in DMSO.[7][8][9] The compound's structure includes a cyclopropyl group and a piperidine moiety, which contribute to its enhanced antibacterial efficacy.[6]

Table 1: Physicochemical Properties of Balofloxacin Dihydrate



| Property          | Value                                                                                                             | Source(s)   |
|-------------------|-------------------------------------------------------------------------------------------------------------------|-------------|
| CAS Number        | 151060-21-8                                                                                                       | [9][10]     |
| Molecular Formula | C20H28FN3O6                                                                                                       | [9][11]     |
| Molecular Weight  | 425.45 g/mol                                                                                                      | [9][11][12] |
| IUPAC Name        | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-<br>(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid dihydrate | [4][9]      |
| Appearance        | White, crystalline powder                                                                                         | [1]         |
| Melting Point     | >120°C (decomposition)                                                                                            | [13]        |
| Solubility        | Soluble in DMSO; Insoluble in water and ethanol                                                                   | [8][9]      |

#### **Mechanism of Action**

Like other fluoroquinolones, Balofloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][14] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][14]

- Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase.
  Balofloxacin inhibits this enzyme's ability to introduce negative supercoils into bacterial DNA, which is a critical step for relieving torsional strain during DNA replication and transcription.
  [2]
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase
  IV. By inhibiting this enzyme, Balofloxacin prevents the separation of interlinked daughter
  DNA molecules following replication, thereby halting cell division.[2]

The dual inhibition of these enzymes leads to breaks in the bacterial DNA, cessation of DNA synthesis, and ultimately, bacterial cell death.[2][4][14]





Click to download full resolution via product page

Fig. 1: Mechanism of action of Balofloxacin.

#### **Pharmacokinetics**

Balofloxacin is designed for oral administration and exhibits favorable pharmacokinetic properties, including good absorption and tissue penetration.[2][6] Studies in animal models provide key insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Balofloxacin in Animal Models



| Parameter                                | Mouse (20<br>mg/kg)                                          | Rat (20 mg/kg)                                               | Dog (20<br>mg/kg)                                            | Source(s) |
|------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|-----------|
| Administration                           | Oral                                                         | Oral                                                         | Oral                                                         | [15]      |
| Bioavailability                          | 19.03%                                                       | 87.50%                                                       | 87.73%                                                       | [15]      |
| Elimination Half-<br>life (t½)           | 0.92 h (IV)                                                  | 1.33 h (IV)                                                  | 6.38 h (IV)                                                  | [15]      |
| Urinary Excretion<br>(24h,<br>unchanged) | 4.91%                                                        | 21.77%                                                       | 22.49%                                                       | [15]      |
| Metabolites                              | Balofloxacin<br>glucuronide, N-<br>desmethyl<br>balofloxacin | Balofloxacin<br>glucuronide, N-<br>desmethyl<br>balofloxacin | Balofloxacin<br>glucuronide, N-<br>desmethyl<br>balofloxacin | [15]      |

In healthy human volunteers receiving single oral doses, the half-life of Balofloxacin is approximately 7 hours.[1] Maximum serum concentrations are typically reached within one hour of dosing.[1] A significant portion (70-80%) of the drug is excreted via the kidneys, making it particularly effective for urinary tract infections.[1]

# Pharmacodynamics & Efficacy

Balofloxacin demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and, in cellular assays, by cytotoxicity metrics like the 50% cytotoxic concentration (CC50).

Table 3: In Vitro Activity of Balofloxacin

| Parameter | Organism/Cell Line                          | Value              | Source(s) |
|-----------|---------------------------------------------|--------------------|-----------|
| MIC       | S. aureus ATCC<br>25923                     | 0.125 μg/mL        | [3]       |
| CC50      | Vero (African green<br>monkey kidney) cells | 317 μM (after 72h) | [3]       |



The drug is effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, and Gram-negative bacteria. [1][16][17] It also shows activity against clinically challenging anaerobic bacteria such as B. fragilis and C. difficile.[1][7]

## **Safety and Toxicology**

Balofloxacin is generally well-tolerated, with most side effects being mild and transient.[4] However, as a member of the fluoroquinolone class, it carries warnings for more severe adverse reactions.

Table 4: Common and Serious Adverse Effects of Balofloxacin

| Category               | Adverse Effects                                                                                                          | Source(s) |
|------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Common                 | Nausea, headache, dizziness,<br>diarrhea, stomach pain,<br>insomnia, abnormal liver<br>function tests.                   | [4][16]   |
| Serious (Class Effect) | Tendinitis and tendon rupture (risk increases with age), worsening of myasthenia gravis, phototoxicity/photosensitivity. | [16][18]  |

Contraindications: Balofloxacin is contraindicated in patients with a known hypersensitivity to quinolones, in pregnant or nursing women, and in children.[1] Caution is advised for patients with severe renal failure or a history of seizure disorders.[1]

## **Experimental Protocols**

The evaluation of a novel antibiotic like Balofloxacin follows a standardized workflow from initial screening to preclinical in vivo studies.

## In Vitro Susceptibility Testing (MIC Determination)



Objective: To determine the minimum concentration of Balofloxacin required to inhibit the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

- Preparation: A two-fold serial dilution of Balofloxacin is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10<sup>5</sup> CFU/mL). Positive (no drug) and negative (no bacteria) controls are included.
- Incubation: The plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
- Analysis: The MIC is determined as the lowest concentration of Balofloxacin at which there is no visible bacterial growth.

#### In Vivo Efficacy Study (Murine Infection Model)

Objective: To evaluate the therapeutic efficacy of Balofloxacin in treating a systemic or localized bacterial infection in an animal model.

Methodology (e.g., Hamster Lung Infection Model):

- Acclimatization: Animals (e.g., hamsters) are acclimatized for a minimum of 7 days.
- Infection: Animals are infected intranasally with a pathogenic bacterial strain (e.g., M. pneumoniae).
- Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. Balofloxacin is administered orally (p.o.) at various dosages (e.g., 200 mg/kg/day) for a defined period (e.g., 5 days).[3] A vehicle control group receives the formulation buffer.
- Endpoint Analysis: 24 hours after the final dose, animals are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted.
- Quantification: Dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). Efficacy is measured by the reduction in bacterial load compared



to the control group.



Click to download full resolution via product page



Fig. 2: General experimental workflow for antibiotic evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. torrentpharma.com [torrentpharma.com]
- 2. What is the mechanism of Balofloxacin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Balofloxacin Wikipedia [en.wikipedia.org]
- 5. Balofloxacin Choongwae PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CN107343879A Balofloxacin pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Balofloxacin Dihydrate | CAS 151060-21-8 | LGC Standards [lgcstandards.com]
- 11. Balofloxacin Dihydrate | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. What is Balofloxacin used for? [synapse.patsnap.com]
- 15. Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Balofloxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 17. adooq.com [adooq.com]
- 18. practo.com [practo.com]
- To cite this document: BenchChem. [Balofloxacin Dihydrate (CAS: 151060-21-8): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b023738#balofloxacin-dihydrate-cas-number-151060-21-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com